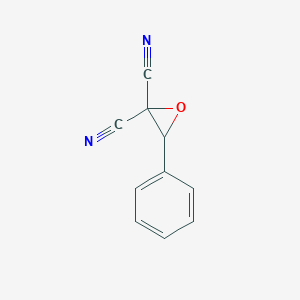

3-Phenyloxirane-2,2-dicarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

3-phenyloxirane-2,2-dicarbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-6-10(7-12)9(13-10)8-4-2-1-3-5-8/h1-5,9H |

InChI Key |

FXQHQOZGEJSOST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyloxirane 2,2 Dicarbonitrile

Established Synthetic Pathways for Dicyanoepoxides

The synthesis of dicyanoepoxides, such as 3-phenyloxirane-2,2-dicarbonitrile, is frequently achieved through variations of the Darzens condensation reaction. wikipedia.orgchemistnotes.com This classic method involves the reaction of a carbonyl compound, in this case, benzaldehyde (B42025), with a compound containing an active methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, such as malononitrile (B47326). The reaction is typically facilitated by a base.

The generally accepted mechanism for this pathway proceeds in several key steps:

Deprotonation: A base, such as sodium ethoxide or piperidine (B6355638), abstracts a proton from the α-carbon of malononitrile, creating a resonance-stabilized carbanion (an enolate). lscollege.ac.in

Nucleophilic Attack: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and resulting in an alkoxide intermediate.

Intramolecular Cyclization: The negatively charged oxygen of the alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing a suitable leaving group to form the three-membered epoxide ring. In the reaction between benzaldehyde and malononitrile, the key is the formation of an intermediate that can cyclize. A common variant involves the Knoevenagel condensation of benzaldehyde and malononitrile to first form 2-benzylidenemalononitrile. This intermediate can then be epoxidized in a subsequent step.

Another established approach is the direct epoxidation of an activated alkene. For instance, the condensation of benzaldehyde with malononitrile in the presence of a base like piperidine can yield 2-benzylidenemalononitrile. This α,β-unsaturated dinitrile can then be epoxidized using various oxidizing agents to yield the target this compound.

While effective, these established methods can sometimes require stoichiometric amounts of base and may present challenges in controlling stereoselectivity. lscollege.ac.in

Advanced Catalytic Approaches in Compound Synthesis

To enhance efficiency, yield, and environmental compatibility, recent research has focused on developing advanced catalytic systems for the synthesis of dicyanoepoxides.

Application of Magnetic Nanoparticles (e.g., Fe3O4@Ag-CTAB) as Catalysts

A significant advancement in this area is the use of magnetic nanoparticles as recoverable and reusable catalysts. One such catalyst is Fe3O4@Ag-CTAB, a core-shell nanocomposite. This catalyst consists of a magnetic iron(II,III) oxide (Fe3O4) core, coated with a layer of silver (Ag), and stabilized by the surfactant cetyltrimethylammonium bromide (CTAB). researchgate.net

The use of Fe3O4@Ag-CTAB has been reported for the epoxidation of vinyl cyanides, providing an efficient and eco-friendly route for the synthesis of compounds like this compound in an aqueous medium. researchgate.net The magnetic nature of the Fe3O4 core allows for easy separation and recovery of the catalyst from the reaction mixture using an external magnet, a key feature for sustainable chemical processes. The silver nanoparticles on the surface are believed to play a crucial role in the catalytic activity, while the CTAB surfactant helps to create a micellar environment in the aqueous medium, facilitating the interaction between the reactants. researchgate.net

The table below summarizes the key components of the catalytic system and their proposed functions.

| Catalyst Component | Proposed Function |

| Fe3O4 (Magnetite) Core | Provides a magnetic core for easy catalyst recovery and reusability. |

| Ag (Silver) Shell | Acts as the primary catalytically active site for the epoxidation reaction. |

| CTAB (Surfactant) | Stabilizes the nanoparticles and forms micelles in water to facilitate reaction. |

Mechanistic Rationales for Catalyzed Epoxidation Processes

The proposed mechanism for the synthesis of this compound using the Fe3O4@Ag-CTAB catalyst in the presence of an oxidizing agent like lithium hypochlorite (B82951) (LiOCl) involves a series of coordinated steps on the catalyst's surface. researchgate.net

A plausible mechanistic pathway is initiated by the interaction between the catalyst and the reactants, as outlined below:

The reaction is thought to begin with the formation of an active oxidizing species on the surface of the silver nanoparticles.

The alkene substrate, 2-benzylidenemalononitrile (formed in situ or added), adsorbs onto the catalyst surface.

The active oxygen species on the catalyst surface then attacks the double bond of the alkene, leading to the formation of the epoxide ring.

Finally, the product, this compound, desorbs from the catalyst surface, regenerating the catalyst for the next cycle. researchgate.net

This catalytic cycle offers a greener alternative to traditional methods, often proceeding under milder conditions and with higher efficiency. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 3 Phenyloxirane 2,2 Dicarbonitrile

Thermal Generation of Carbonyl Ylides from 3-Phenyloxirane-2,2-dicarbonitrile

The formation of carbonyl ylides from this compound is typically initiated by thermal activation. This process involves the cleavage of a carbon-carbon bond within the strained oxirane ring, leading to a transient 1,3-dipolar species.

Electrocyclic Ring Opening as a Precursor to Ylide Formation

The generation of a carbonyl ylide from an oxirane is a classic example of an electrocyclic reaction. wikipedia.orglibretexts.org In this type of pericyclic reaction, a sigma (σ) bond within the ring is converted into a pi (π) bond, resulting in a ring-opened isomer. wikipedia.org For oxiranes, this process involves the cleavage of the C-C bond, leading to the formation of the carbonyl ylide. umich.edu

The stereochemistry of the ring-opening process is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a conrotatory or disrotatory fashion based on the number of π-electrons and whether the reaction is induced by heat or light. wikipedia.orgyoutube.com In a conrotatory motion, the substituents on the breaking bond rotate in the same direction, whereas in a disrotatory motion, they rotate in opposite directions. youtube.com Thermally allowed electrocyclic ring-opening of a cyclopropyl (B3062369) anion, which is isoelectronic with an oxirane, is predicted to be a conrotatory process. umich.edu This stereospecificity is crucial as it dictates the geometry of the resulting carbonyl ylide, which in turn influences the stereochemical outcome of subsequent cycloaddition reactions. wikipedia.orglibretexts.org

Characterization of Carbon-Carbon Bond Cleavage in Oxirane Activation

The activation of the oxirane ring in this compound and related compounds is characterized by the cleavage of the carbon-carbon (C-C) bond. umich.edu This bond is inherently weaker than the carbon-oxygen (C-O) bonds and is further activated by the presence of electron-withdrawing groups, such as the two nitrile (CN) groups at the C2 position. These groups stabilize the resulting negative charge on the carbon atom in the transition state and the subsequent ylide.

The cleavage of C-C bonds is a fundamental process in various chemical and biological reactions. nih.govcmu.edu In the context of oxirane activation, the cleavage is a key step that allows the molecule to rearrange into the more reactive carbonyl ylide intermediate. umich.edu The presence of a phenyl group at the C3 position also influences the reactivity and stability of the resulting ylide. The mode of cleavage in unsymmetrically substituted oxiranes can often be predicted by considering the electronic character of the substituents. umich.edu

[3+2] Cycloaddition Reactions Initiated by Carbonyl Ylides

Once generated, the carbonyl ylide from this compound can participate in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. chemrxiv.orgthieme-connect.de In a [3+2] cycloaddition, the three atoms of the carbonyl ylide (the C-O-C system) react with a two-atom component (the dipolarophile), such as an alkene, alkyne, or a carbonyl compound. nsc.ru

Reactions with Carbonyl Compounds (e.g., Aldehydes, Ketones)

Carbonyl compounds, including aldehydes and ketones, are effective dipolarophiles in reactions with carbonyl ylides. These cycloadditions lead to the formation of 1,3-dioxolane (B20135) derivatives, which are five-membered rings containing two oxygen atoms. organic-chemistry.orgchemicalbook.com

The reaction between a carbonyl ylide and an aldehyde or ketone provides a direct route to substituted 1,3-dioxolanes. organic-chemistry.orgchemicalbook.com This transformation is synthetically valuable as 1,3-dioxolanes are common structural motifs in natural products and have applications as protecting groups for diols and carbonyls. nih.govgoogle.com The synthesis is typically achieved by generating the carbonyl ylide in the presence of the carbonyl-containing dipolarophile. organic-chemistry.orgresearchgate.net

For instance, the thermal decomposition of this compound in the presence of an aldehyde like benzaldehyde (B42025) would be expected to yield a 1,3-dioxolane. The reaction proceeds through a concerted or stepwise mechanism involving the attack of the nucleophilic carbon of the ylide on the electrophilic carbonyl carbon of the aldehyde, followed by ring closure.

Table 1: Examples of 1,3-Dioxolane Synthesis via [3+2] Cycloaddition

| Carbonyl Ylide Precursor | Dipolarophile (Carbonyl Compound) | Product (1,3-Dioxolane Derivative) | Catalyst/Conditions |

| Donor-acceptor oxiranes | Aromatic and aliphatic aldehydes | cis-1,3-Dioxolanes | Chiral binaphthyldiimine-Ni(II) complex |

| α-Diazoesters and aldehydes | Various dipolarophiles | Dihydro- and tetrahydrofurans | Rh-catalyzed |

| α-Cyano epoxides | Various dipolarophiles | Functionalized cyclic ethers | Photoredox catalysis |

The [3+2] cycloaddition of carbonyl ylides with unsymmetrical carbonyl compounds can potentially lead to different regioisomers and diastereomers.

Regioselectivity refers to the orientation of the dipole and dipolarophile in the cycloadduct. In the reaction of a carbonyl ylide with an aldehyde, the regioselectivity is often high, with the nucleophilic carbon of the ylide attacking the electrophilic carbonyl carbon of the aldehyde. nih.govnih.gov This preference is driven by the electronic properties of the reacting species. The nitrile groups on the ylide derived from this compound significantly influence the electronic distribution and can act as directing groups, enhancing regioselectivity. chemrxiv.org

Diastereoselectivity pertains to the relative stereochemistry of the newly formed stereocenters in the 1,3-dioxolane ring. The reaction can be highly diastereoselective, often favoring the formation of one diastereomer over the other. organic-chemistry.orgnih.govnih.gov This selectivity is influenced by steric and electronic interactions in the transition state. For instance, endo-selective transition states are often favored, leading to specific diastereomers. nih.govnih.gov The use of chiral catalysts can also induce high diastereo- and enantioselectivity in these cycloadditions. organic-chemistry.org

Table 2: Factors Influencing Selectivity in 1,3-Dioxolane Formation

| Factor | Influence on Selectivity |

| Substituents on Ylide | Electron-withdrawing groups (like CN) can enhance regioselectivity. chemrxiv.org |

| Substituents on Dipolarophile | Steric bulk and electronic nature of substituents on the aldehyde/ketone affect both regio- and diastereoselectivity. |

| Catalyst | Chiral Lewis acid catalysts can control both diastereoselectivity and enantioselectivity. organic-chemistry.org |

| Reaction Conditions | Temperature can impact the ratio of stereoisomers formed. chemrxiv.org |

Reactions with Imines

The reaction of epoxides with imines provides a pathway to synthesize 1,3-oxazolidine derivatives, which are important heterocyclic scaffolds in medicinal chemistry and organic synthesis. rsc.orgnih.gov The presence of the dicarbonitrile group at the C2 position of this compound significantly influences its reactivity towards imines.

The reaction between this compound and an imine, such as N-benzylidenemethylamine, is proposed to proceed via a [3+2] cycloaddition mechanism. In this reaction, the epoxide can be viewed as a precursor to a carbonyl ylide, a 1,3-dipole, which then reacts with the imine (the dipolarophile). nih.govuchicago.eduorganic-chemistry.org

The electron-withdrawing nature of the two nitrile groups at C2 polarizes the C2-C3 bond of the oxirane ring, making the C3 carbon atom highly electrophilic. The reaction is typically catalyzed by a Lewis acid, which coordinates to the oxygen atom of the epoxide, further activating the ring towards nucleophilic attack. The nitrogen atom of the imine attacks the C3 carbon of the oxirane, leading to the cleavage of the C3-O bond. Subsequent intramolecular cyclization through the attack of the oxygen anion onto the imine carbon results in the formation of the five-membered 1,3-oxazolidine ring.

The general scheme for this reaction is as follows:

Scheme 1: Proposed synthesis of 1,3-oxazolidine derivatives from this compound and an imine.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Imine (e.g., N-Benzylidenemethylamine) | 5,5-Dicyano-4-phenyl-1,3-oxazolidine derivative | Lewis Acid Catalyst (e.g., BF₃·OEt₂) |

The formation of the 1,3-oxazolidine ring from this compound and an imine can lead to the creation of new stereocenters. The stereochemical outcome of the reaction is influenced by the stereochemistry of the starting materials and the reaction conditions. nih.gov The cycloaddition can proceed through different transition states, leading to various diastereomers. nih.gov

The relative stereochemistry of the substituents on the newly formed oxazolidine (B1195125) ring is determined during the ring-closing step. The approach of the imine to the epoxide and the subsequent conformational arrangement of the intermediate will dictate the final stereochemistry of the product. For instance, the reaction can result in either cis or trans isomers with respect to the substituents at the C2 and C4 positions of the oxazolidine ring. The stereochemical outcome of imine cyclization under acylating conditions often leads to the formation of 2,4-trans-oxazolidines. nih.gov The diastereomeric ratio is sensitive to factors such as the nature of the Lewis acid catalyst, the solvent, and the temperature of the reaction.

| Stereocenter | Potential Outcomes | Influencing Factors |

| C2 of Oxazolidine | R or S | Stereochemistry of the imine |

| C4 of Oxazolidine | R or S | Stereochemistry of the epoxide |

| Diastereomeric Ratio | Mixture of diastereomers | Catalyst, Solvent, Temperature |

Reactions with Thiocarbonyl Compounds (e.g., Thioketones)

Thiocarbonyl compounds, such as thioketones, are known to react with epoxides to form 1,3-oxathiolane (B1218472) derivatives. The high reactivity of the thiocarbonyl group makes it a potent nucleophile in ring-opening reactions of epoxides.

The reaction of this compound with a thioketone, for instance, thiobenzophenone, is expected to yield a spirocyclic 1,3-oxathiolane adduct. This reaction likely proceeds through a nucleophilic attack of the sulfur atom of the thioketone on one of the carbon atoms of the epoxide ring. Given the electronic properties of this compound, the attack is anticipated to occur at the C3 carbon, which is activated by the phenyl group and less sterically hindered than the C2 carbon bearing the two nitrile groups.

The reaction is typically promoted by a Lewis acid, which activates the epoxide ring. The initial ring-opening is followed by an intramolecular cyclization, where the oxygen anion attacks the electrophilic carbon of the thiocarbonyl group, forming the five-membered 1,3-oxathiolane ring. The dicyanomethylene group of the original epoxide becomes part of a spirocyclic center.

Scheme 2: Proposed synthesis of a spirocyclic 1,3-oxathiolane from this compound and a thioketone.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Thioketone (e.g., Thiobenzophenone) | Spirocyclic 1,3-Oxathiolane |

Several competing reaction mechanisms can be envisioned in the reaction between this compound and a thioketone. One major point of competition is the regioselectivity of the initial nucleophilic attack. While attack at C3 is electronically favored, attack at C2, although sterically hindered and electronically disfavored, cannot be entirely ruled out under all conditions. This would lead to a different regioisomer of the spirocyclic 1,3-oxathiolane.

Another potential competing pathway involves the formation of a thiocarbonyl ylide. researchgate.net If the reaction proceeds through a [3+2] cycloaddition mechanism, the epoxide could first isomerize to a carbonyl ylide, which then reacts with the thioketone. Alternatively, the thioketone could react with a carbene-like species derived from the epoxide under certain conditions. The stability of the intermediates and the reaction conditions will ultimately determine the predominant reaction pathway.

| Reaction Pathway | Intermediate | Product |

| Path A: Nucleophilic Ring Opening | Zwitterionic Alkoxide | Spirocyclic 1,3-Oxathiolane |

| Path B: [3+2] Cycloaddition | Carbonyl Ylide | Spirocyclic 1,3-Oxathiolane |

Reactions with Activated Alkenes (e.g., Benzylidene Meldrum's Acids, Cyclopentenone)

Activated alkenes, characterized by the presence of electron-withdrawing groups, are excellent partners in cycloaddition reactions. The reaction of this compound with such alkenes offers a route to complex carbocyclic and heterocyclic systems.

A notable example is the reaction with benzylidene Meldrum's acid. A microwave-assisted [3+2] cycloaddition of dicyanoepoxides with benzylidene Meldrum's acid under solvent-free conditions has been shown to be a highly diastereoselective and regioselective method for the synthesis of trioxaspirodecanes. rsc.org This reaction provides better yields and shorter reaction times compared to conventional heating. rsc.org The reaction of N,N′-diphenyldithiomalondiamide with arylmethylidene Meldrum's acids has also been studied, showcasing the reactivity of this class of activated alkenes. nih.gov

The reaction with other activated alkenes, such as cyclopentenone, is also expected to proceed via a [3+2] cycloaddition. The dicyanoepoxide acts as a carbonyl ylide precursor, which is a 4π-electron component, and the activated alkene serves as the 2π-electron component. libretexts.orglibretexts.orgyoutube.com This pericyclic reaction leads to the formation of a five-membered ring fused to the cyclopentanone (B42830) ring.

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole (carbonyl ylide) and the dipolarophile (activated alkene). organic-chemistry.org The electron-withdrawing groups on the activated alkene influence the orbital energies (LUMO) and direct the regiochemical outcome of the cycloaddition.

Scheme 3: Proposed [3+2] cycloaddition of this compound with an activated alkene.

| Activated Alkene | Reaction Type | Product Type |

| Benzylidene Meldrum's Acid | [3+2] Cycloaddition | Trioxaspirodecane |

| Cyclopentenone | [3+2] Cycloaddition | Fused bicyclic ether |

Synthesis of Tetrahydrofuran (B95107) and Trioxaspirodecane Derivatives

The reaction of activated epoxides, such as this compound, with carbonyl compounds represents a potential route for the synthesis of highly substituted oxygen-containing heterocycles. While specific examples starting from this compound are not extensively detailed in the surveyed literature, established principles of organic synthesis allow for the postulation of such transformations.

One plausible pathway involves the Lewis acid-catalyzed [3+2] cycloaddition reaction between the epoxide and an aldehyde or ketone. In this scenario, a Lewis acid would coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. The carbonyl oxygen of the aldehyde or ketone could then act as the nucleophile, initiating a sequence that culminates in the formation of a five-membered tetrahydrofuran ring. The high degree of substitution and the electronic nature of this compound make it an intriguing substrate for such cycloadditions, which are known to be effective for other strained three-membered rings like donor-acceptor cyclopropanes. researchgate.net The reaction with aldehydes, catalyzed by a Lewis acid, could theoretically lead to a variety of functionalized tetrahydrofuran derivatives. researchgate.netresearchgate.net

The synthesis of trioxaspirodecane derivatives would involve a more complex cascade, likely reacting with a diketone or a related substrate under conditions that favor the formation of a spirocyclic acetal (B89532) structure following the initial ring-opening of the epoxide. The specifics of such a reaction with this compound remain a subject for further investigation.

Exploration of Domino Reaction Sequences

Domino reactions, or cascade reactions, are highly efficient processes in which a single synthetic operation generates multiple bond formations, leading to a rapid increase in molecular complexity. The strained and electronically activated nature of this compound makes it an ideal starting point for initiating such sequences.

A hypothetical domino reaction could commence with the ring-opening of the epoxide by a carefully chosen nucleophile. For instance, the reaction with a β-ketoester could be initiated by a base. The initial nucleophilic attack on one of the epoxide carbons would generate a reactive intermediate. This intermediate could then be poised to undergo a subsequent intramolecular cyclization, such as a Michael addition or a Claisen-type condensation, depending on the structure of the nucleophile and the reaction conditions. researchgate.net Such processes, which are highly dependent on the structure of the starting materials, can lead to diverse and complex heterocyclic frameworks like 2-oxopiperidines or dihydropyridinones from different substrates. researchgate.netrsc.org The outcome of these domino processes involving this compound would be heavily influenced by the regioselectivity of the initial ring-opening and the subsequent cyclization pathways available to the intermediate.

Influence of Electronic and Steric Substituent Effects on Reaction Outcome

The outcome of reactions involving this compound is profoundly influenced by both electronic and steric effects, particularly when considering substituted analogues (3-aryloxirane-2,2-dicarbonitriles). These factors determine the regioselectivity of the epoxide ring-opening. oregonstate.educhemistrysteps.com

Electronic Effects: The two nitrile groups at C2 are powerful electron-withdrawing groups, which significantly increases the electrophilicity of the epoxide carbons. nih.gov This effect causes an elongation of the C-C bond within the epoxide ring. nih.gov Under acidic conditions, the reaction proceeds via a transition state with significant carbocation character. youtube.com A substituent on the C3-phenyl ring can dramatically influence the stability of this transition state.

Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring stabilize the developing positive charge at the C3 position, thus favoring nucleophilic attack at this more substituted carbon. oregonstate.edu

Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring would destabilize a carbocation at C3, potentially making the attack at C3 less favorable compared to the unsubstituted parent compound.

Steric Effects: Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an Sₙ2 mechanism, where steric hindrance is the dominant factor. libretexts.org Nucleophilic attack is favored at the less sterically hindered carbon atom. chemistrysteps.com In the case of this compound, the C2 carbon is quaternary and sterically encumbered by two nitrile groups. The C3 carbon is tertiary and bonded to a phenyl group. While typically the attack would occur at the less substituted carbon, the specific substitution pattern of this molecule presents a complex case where the interplay between steric and electronic factors must be carefully considered.

The following table summarizes the expected influence of substituents on the phenyl ring on the reaction outcome:

| Substituent on Phenyl Ring | Type | Expected Influence on C3 | Favored Site of Nucleophilic Attack (Acidic Conditions, Sₙ1-like) | Favored Site of Nucleophilic Attack (Basic Conditions, Sₙ2-like) |

| -OCH₃ | Electron-Donating | Stabilizes positive charge | C3 | C3 (potentially, due to overwhelming electronic stabilization) |

| -CH₃ | Electron-Donating | Stabilizes positive charge | C3 | C3 (potentially, due to electronic stabilization) |

| -H | Neutral | Baseline | C3 | C3 (likely due to steric hindrance at C2) |

| -Cl | Electron-Withdrawing | Destabilizes positive charge | C3 (less favored) | C3 (likely due to steric hindrance at C2) |

| -NO₂ | Strongly Electron-Withdrawing | Strongly destabilizes positive charge | C3 (highly unfavored) | C3 (likely due to steric hindrance at C2) |

Alternative Reactivity Pathways of this compound

Beyond standard nucleophilic ring-opening, the unique structure of this compound allows for alternative modes of reactivity, including isomerization, unconventional ring-cleavage, and photocatalytic transformations.

Unique Isomerization and Ring Cleavage Processes (e.g., O-C(3) bond cleavage)

While typical epoxide ring-opening involves the cleavage of a carbon-oxygen bond by an external nucleophile, alternative pathways can be envisaged under specific conditions. The cleavage of the O-C(3) bond, for instance, could be promoted by a Lewis acid that coordinates strongly to the epoxide oxygen. This coordination would weaken the C-O bonds and could preferentially cleave the O-C(3) bond due to the electronic stabilization afforded by the adjacent phenyl group, which can support a developing positive charge. This cleavage would generate a zwitterionic or diradical intermediate, which could then undergo rearrangement or isomerization to products other than the typical 1,2-addition products. The high degree of ring strain in the epoxide serves as a driving force for such transformations. chemistrysteps.com

Photocatalytic Transformations and Oxygenation Reactions

Photocatalysis offers a means to access reactive intermediates under mild conditions. The this compound molecule is a candidate for several photocatalytic transformations. Photochemical energy can be used to induce the ring-opening of epoxides, leading to intermediates that can be trapped to form various products. researchgate.net

Furthermore, photocatalytic oxygenation reactions, often employing a photosensitizer, could lead to the oxidation of the molecule. nih.gov For instance, visible light irradiation in the presence of a suitable sensitizer (B1316253) could generate a high-energy species capable of reacting with oxygen. scilit.com This could potentially lead to the formation of an oxo-ruthenium complex or other highly oxidized intermediates that could transfer an oxygen atom to the substrate, possibly resulting in hydroxylation of the phenyl ring or cleavage of the epoxide to form carbonyl compounds. scilit.com The feasibility of such reactions provides a pathway for the conversion of alkanes to epoxides and for the further oxidation of existing epoxides under ambient conditions. nih.gov

Derivatives and Structural Analogues of 3 Phenyloxirane 2,2 Dicarbonitrile

Synthesis and Reactivity Profiles of Aryl-Substituted Oxirane-2,2-dicarbonitriles (e.g., 3-(4-chlorophenyl)oxirane-2,2-dicarbonitrile)

The synthesis of aryl-substituted oxirane-2,2-dicarbonitriles typically involves the epoxidation of the corresponding electron-deficient alkenes, specifically arylidenemalononitriles. The reactivity of these oxiranes is dominated by ring-opening reactions, driven by the significant ring strain inherent in the three-membered epoxide structure. masterorganicchemistry.com

Synthesis:

A common and efficient method for synthesizing these compounds is the oxidation of the double bond in an arylidenemalononitrile precursor. For example, 3-(4-chlorophenyl)oxirane-2,2-dicarbonitrile can be synthesized from 4-chlorobenzylidenemalononitrile. One effective method employs pyrenedione as a photocalyst under visible light, with oxygen as the terminal oxidant, achieving a high yield of 90%. molaid.com Alternative synthetic routes for related dicarboxamide analogues involve the oxidation of precursors like (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide with hydrogen peroxide or a one-pot synthesis from p-chlorobenzaldehyde and 2-cyanoacetamide. researchgate.netresearchgate.net The general reaction involves the conversion of the carbon-carbon double bond of the starting material into an epoxide ring.

Reactivity:

The reactivity of aryl-substituted oxirane-2,2-dicarbonitriles is dictated by the strained oxirane ring, which is susceptible to cleavage under both acidic and basic conditions. libretexts.org The presence of two electron-withdrawing nitrile groups at C2 makes the adjacent C3 carbon (bearing the aryl group) particularly electrophilic and prone to nucleophilic attack.

Nucleophilic Ring-Opening: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. A nucleophile attacks the less sterically hindered, yet electrophilic, C3 carbon. libretexts.orgyoutube.com This results in the opening of the epoxide ring and the formation of a new carbon-nucleophile bond. For instance, the reaction of 3-(4-chlorophenyl)oxirane-2,2-dicarbonitrile with water in 1,4-dioxane (B91453) leads to the formation of p-chloromandelic acid in 60% yield. molaid.com Similarly, nucleophilic ring-opening by lithium bromide (LiBr) in the presence of hydroxylamine (B1172632) derivatives can be used to synthesize α-halo hydroxamic acids. molaid.com

Acid-Catalyzed Ring-Opening: In acidic media, the epoxide oxygen is first protonated, creating a better leaving group. youtube.com The nucleophile then attacks the C3 carbon, which can better stabilize the developing partial positive charge due to resonance with the attached aryl ring. This pathway also leads to the cleavage of the C-O bond and the formation of a trans-1,2-functionalized product. libretexts.org

The following table summarizes key synthesis and reactivity data for the representative compound, 3-(4-chlorophenyl)oxirane-2,2-dicarbonitrile.

| Reaction | Starting Material(s) | Reagents/Conditions | Product(s) | Yield | Reference |

| Synthesis | 4-Chlorobenzylidenemalononitrile | Pyrenedione, O₂, Visible Light, Isopropanol | 3-(4-chlorophenyl)oxirane-2,2-dicarbonitrile | 90% | molaid.com |

| Reactivity | 3-(4-chlorophenyl)oxirane-2,2-dicarbonitrile | Water, 1,4-Dioxane, 24h | p-Chloromandelic acid | 60% | molaid.com |

| Reactivity | gem-Dicyanoepoxides | LiBr or Li₂NiBr₄, Hydroxylamine derivatives | α-Halo hydroxamic acids | Good | molaid.com |

Stereochemical Configurations and Enantiomeric Considerations in Oxirane Derivatives

The substitution pattern of 3-aryloxirane-2,2-dicarbonitriles introduces chirality into the molecule. The C3 carbon of the oxirane ring, which is bonded to the aryl group, a hydrogen atom, the oxygen atom, and the dicyanomethyl-substituted carbon, is a stereocenter.

Enantiomers and Racemic Mixtures:

Due to this stereocenter, these oxirane derivatives can exist as a pair of enantiomers—non-superimposable mirror images. Standard synthetic methods, such as the epoxidation of an achiral arylidenemalononitrile with common oxidizing agents, typically produce a racemic mixture, which is an equal 50:50 mixture of both enantiomers.

Enantioselective Synthesis:

The development of enantioselective synthesis methods is crucial, particularly in medicinal chemistry, where individual enantiomers of a chiral molecule often exhibit different pharmacological activities. nih.gov Achieving enantioselectivity in the synthesis of oxirane derivatives requires the use of chiral catalysts or reagents that can control the facial selectivity of the epoxidation reaction. The goal is to have the oxidizing agent preferentially attack one face of the planar starting alkene over the other. While the broader field of asymmetric epoxidation is well-developed, specific, highly enantioselective methods for 3-aryloxirane-2,2-dicarbonitriles are a specialized area of research.

The principles of stereocontrol are highlighted in the stereospecific synthesis of related heterocyclic compounds like thiiranes (sulfur analogues of oxiranes), where specific diastereomers can be obtained through methods like 4π-electrocyclization of ylide intermediates. nih.gov Such strategies underscore the importance and feasibility of accessing stereodefined forms of these reactive small rings. nih.gov The ability to synthesize a single enantiomer of an oxirane derivative is a significant synthetic challenge that enables the exploration of its unique stereochemistry-dependent properties.

| Concept | Description | Relevance to 3-Aryloxirane-2,2-dicarbonitriles |

| Stereocenter | A carbon atom bonded to four different groups. | The C3 carbon of the oxirane ring is a stereocenter. |

| Enantiomers | A pair of molecules that are non-superimposable mirror images of each other. | These compounds exist as (R) and (S) enantiomers. |

| Racemic Mixture | A 1:1 mixture of two enantiomers. | Standard synthesis typically yields a racemic mixture. |

| Enantioselective Synthesis | A chemical reaction that preferentially forms one enantiomer over the other. | Crucial for producing single-enantiomer samples for specialized applications, such as medicinal chemistry. nih.gov |

Computational and Theoretical Investigations of 3 Phenyloxirane 2,2 Dicarbonitrile Reactivity

Molecular Electron Density Theory (MEDT) in Cycloaddition Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a chemical reaction. encyclopedia.pubnih.gov This theory has been successfully applied to a wide range of organic reactions, including the [3+2] cycloaddition (32CA) reactions that are characteristic of carbonyl ylides generated from oxiranes.

The thermal or photochemical ring-opening of 3-Phenyloxirane-2,2-dicarbonitrile would lead to the formation of a carbonyl ylide intermediate. This 1,3-dipole can then participate in cycloaddition reactions. According to MEDT, the feasibility and outcome of these reactions are governed by the electron density distribution at the ground state of the reactants and, more importantly, the changes in this density along the reaction pathway. nih.govresearchgate.net

Computational studies, typically employing Density Functional Theory (DFT) methods, are used to locate and characterize the transition state (TS) structures for the cycloaddition reactions of the carbonyl ylide derived from this compound. The analysis of these transition states is central to understanding the reaction mechanism and selectivity.

Key findings from MEDT studies on related systems suggest that the polarity of the reaction, as measured by the global electron density transfer (GEDT) at the transition state, plays a crucial role. researchgate.net For the carbonyl ylide from this compound, the presence of the two cyano groups significantly influences its electronic character.

A representative analysis of a [3+2] cycloaddition reaction involving a carbonyl ylide and a dipolarophile would yield data similar to that presented in the table below. The activation energies and Gibbs free energies determine the kinetic and thermodynamic favorability of different reaction pathways (e.g., endo vs. exo stereoselectivity or ortho vs. meta regioselectivity). For instance, in intramolecular [3+2] cycloadditions of related nitrile oxide systems, the exo pathway is often found to be both kinetically and thermodynamically preferred, which is reflected in lower activation energies and more negative Gibbs free energies. rsc.org

Table 1: Representative Energetic Data for a [3+2] Cycloaddition Reaction Pathway Note: This data is illustrative and based on typical values for related cycloaddition reactions.

| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |

|---|---|---|---|

| endo | 15.8 | -25.2 | 22.5 |

A significant insight provided by MEDT is the concept of pseudoradical centers. The topological analysis of the Electron Localization Function (ELF) along the reaction coordinate can reveal the formation of monosynaptic basins, which are indicative of non-bonding electron density. In many cycloaddition reactions, the formation of new bonds is preceded by the development of these pseudoradical centers on the atoms involved in the bond formation. researchgate.net

For the carbonyl ylide generated from this compound, the terminal carbon atoms of the ylide would be expected to exhibit significant pseudoradical character. This is a consequence of the electronic structure of the 1,3-dipole. The analysis of the ELF for the transition states of its cycloaddition reactions would likely show the depopulation of the C-C and C-O bonds of the ylide and the appearance of monosynaptic basins on the interacting atoms. This finding challenges the traditional zwitterionic description of these intermediates and provides a more nuanced picture of their reactivity. Studies on related dicyanostilbene oxides have shown that they readily form carbonyl ylide intermediates that undergo cycloaddition reactions. rsc.org

Application of Bond Evolution Theory (BET) for Regioselectivity Rationalization

Bond Evolution Theory (BET) provides a detailed description of the changes in the electronic structure of a reacting system along the reaction pathway. By analyzing the topological changes of the ELF, BET allows for a precise determination of when and how chemical bonds are broken and formed. This methodology is particularly useful for understanding the regioselectivity of cycloaddition reactions.

In the context of the cycloaddition of the carbonyl ylide from this compound, BET would be used to analyze the sequence of bond formation. For example, in the reaction with an unsymmetrical dipolarophile, there are two possible regioisomeric products. BET can determine whether the formation of the two new sigma bonds is a concerted or a stepwise process at the electronic level.

Studies on the [3+2] cycloaddition of benzonitrile (B105546) oxide with various ethylenic derivatives have demonstrated that BET can unravel a stepwise mechanism where the creation and modification of electron basins occur at different points along the reaction coordinate. nih.gov For instance, the formation of one C-C bond may significantly precede the formation of the C-O bond, or vice-versa, depending on the electronic nature of the reactants. This asynchronicity in bond formation is a key factor in determining the regiochemical outcome of the reaction. The analysis would reveal the sequence of catastrophic events (fold, cusp) in the ELF topology, providing a chemical narrative of the bond-forming process.

Density Functional Theory (DFT) Applications in Reaction Pathway Delineation

Density Functional Theory (DFT) is the primary computational tool used to perform the calculations that underpin both MEDT and BET analyses. DFT methods are employed to explore the potential energy surface of a reaction, locating minima corresponding to reactants, products, and intermediates, as well as the transition states that connect them. researchgate.net

For this compound, DFT calculations at appropriate levels of theory (e.g., B3LYP, M06-2X) and with suitable basis sets (e.g., 6-311+G(d,p)) would be used to:

Determine the energy barrier for the thermal ring-opening to the corresponding carbonyl ylide.

Map out the reaction pathways for the cycloaddition of the ylide with various dipolarophiles.

Calculate the activation and reaction energies for competing pathways to predict selectivity. rsc.org

Incorporate solvent effects to model reactions under realistic experimental conditions.

The results of these calculations provide a quantitative basis for understanding the reactivity of the molecule. For example, by comparing the energy profiles of different pathways, one can predict which product is likely to be formed under kinetic or thermodynamic control.

Quantum Chemical Characterization of Related Oxirane and Cycloadduct Systems

The quantum chemical characterization of this compound and its potential cycloadducts involves the calculation of a variety of molecular properties that provide insight into their structure and stability. This includes:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available.

Vibrational Frequencies: These calculations are used to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and can be used to simulate infrared spectra.

Electronic Properties: Molecular orbitals, Mulliken or Natural Bond Orbital (NBO) charges, and dipole moments are calculated to understand the electronic distribution within the molecules.

The table below presents hypothetical, yet representative, calculated properties for this compound and a potential cycloadduct.

Table 2: Representative Calculated Properties for this compound and a Cycloadduct Note: This data is illustrative and based on typical values for related compounds.

| Property | This compound | Pyrrolidine Cycloadduct |

|---|---|---|

| C-O Bond Length (Oxirane) (Å) | 1.45 | N/A |

| C-C Bond Length (Oxirane) (Å) | 1.48 | N/A |

| Dipole Moment (Debye) | 4.5 | 2.8 |

| HOMO Energy (eV) | -7.2 | -6.8 |

This data provides a fundamental understanding of the electronic nature of the molecules involved in the reaction and how their properties change upon reaction. For example, the HOMO-LUMO gap can be related to the chemical reactivity of the molecules.

Advanced Methodologies and Catalytic Strategies in 3 Phenyloxirane 2,2 Dicarbonitrile Chemistry

Microwave Irradiation for Enhanced Reaction Kinetics and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering substantial improvements over conventional heating methods. ajrconline.org This technique leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. ajrconline.org The primary advantages of this approach include a dramatic reduction in reaction times, increased product yields, and often, enhanced product purity. ajrconline.org

In the context of heterocyclic synthesis, microwave irradiation has proven to be a green and efficient alternative. nih.gov For instance, reactions that might take several hours using traditional refluxing can often be completed in a matter of minutes under microwave conditions. nih.govjmpas.com This acceleration is attributed to the direct interaction of the microwave field with the molecules, producing heat rapidly and homogeneously throughout the material. ajrconline.org The efficiency of microwave-assisted synthesis is evident in various heterocyclic systems, where it has led to significant improvements in yield and reaction speed. nih.gov While specific data for the microwave-assisted synthesis of 3-Phenyloxirane-2,2-dicarbonitrile is not extensively detailed in the reviewed literature, the well-established principles and documented success in analogous syntheses, such as for quinoline (B57606) derivatives, strongly support its applicability. nih.govjmpas.com

The following table illustrates a typical comparison between conventional and microwave-assisted synthesis for a heterocyclic compound, highlighting the kinetic and yield enhancements commonly observed.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Data based on a representative heterocyclic synthesis.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 4 hours | 10 seconds | nih.gov |

| Power | N/A (Oil Bath) | 130 W | nih.gov |

| Yield | Lower Yields (not specified) | 33-45% | nih.gov |

| Conditions | Traditional Reflux | Fenton's reagent, tBuOH/formamide | nih.gov |

Role of Lewis Acid and Metal Complex Catalysis in Ylide Generation and Cycloaddition Reactions

Catalysis by Lewis acids and metal complexes is fundamental to the synthesis of complex heterocyclic structures like this compound. These catalysts play a crucial role in activating substrates and controlling reaction pathways, particularly in cycloaddition reactions.

Lewis acids are employed to enhance the reactivity of substrates in cycloaddition reactions. nih.govrsc.org For example, bidentate Lewis acids have been shown to effectively catalyze inverse electron-demand Diels-Alder (IEDDA) reactions by coordinating to the reactants, thereby making an otherwise difficult reaction possible. rsc.org In the context of forming five-membered heterocycles, the choice of Lewis acid can significantly influence the stereochemical outcome and reaction mechanism of (3+2) cycloadditions. nih.gov

Metal complex catalysis offers another powerful strategy for the synthesis of oxiranes. A notable example is the epoxidation of vinyl cyanides using a magnetic nanocatalyst composed of cetyltrimethylammonium bromide (CTAB)-coated Fe3O4@Ag nanoparticles. researchgate.net This catalyst facilitates the reaction in an aqueous medium, aligning with the principles of green chemistry. researchgate.net The mechanism for the synthesis of this compound in such a system involves the catalytic generation of a reactive species that leads to the formation of the oxirane ring. researchgate.net The use of metal complexes can also be extended to improve catalytic activity through surface decoration, as seen with the modification of catalysts with Cu2+ and Ag+ ions. researchgate.net

Strategies for Enantioselective Synthesis of this compound Derivatives

Achieving enantioselectivity in the synthesis of chiral molecules is a primary objective in modern organic chemistry, particularly for applications in medicinal chemistry and materials science. nih.gov For derivatives of this compound, several strategies involving asymmetric catalysis have been developed to control the stereochemistry of the product.

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a highly effective method for the asymmetric synthesis of various heterocyclic compounds. nih.govnih.gov Chiral NHC catalysts can facilitate intramolecular annulation reactions to produce complex structures with high enantiomeric excess (ee). nih.gov The success of these reactions often depends on the structure of the NHC precatalyst, with specific motifs like aminoindanol (B8576300) derivatives providing excellent stereocontrol, achieving up to 97% ee in certain annulation reactions. nih.gov The optimization of reaction conditions, including the choice of base, is critical for maximizing both yield and enantioselectivity. nih.gov Domino reactions catalyzed by chiral organocatalysts also provide an efficient route to optically active heterocycles, with reported enantioselectivities reaching up to 99% ee. rsc.org

Metal-catalyzed asymmetric synthesis is another cornerstone strategy. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions, for instance, allow for the divergent synthesis of chiral spiroheterocycles with excellent stereoselectivities (up to >94:6 dr and 99% ee). nih.gov The choice of the chiral ligand bound to the metal center is paramount in determining the stereochemical outcome of the reaction. These advanced catalytic systems enable the construction of highly substituted and optically pure molecules that would be challenging to access through other means. nih.govnih.gov

Table 2: Examples of Catalysts in Enantioselective Synthesis of Heterocycles

| Catalyst Type | Catalyst/Precatalyst | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Organocatalyst | Aminoindanol-derived triazolium salt (NHC precatalyst) | Intramolecular Annulation | 97% | nih.gov |

| Organocatalyst | Not specified (domino reaction) | Domino Knoevenagel/cyclization | Up to 99% | rsc.org |

| Metal Catalyst | Palladium complex with chiral ligand | [3+2] Spiroannulation | Up to 99% | nih.gov |

| Organocatalyst | Bianthrylbis(thiourea) | Asymmetric Henry Reaction | Up to 97% | researchgate.net |

Future Research Directions and Applications in Synthetic Chemistry

Exploration of Novel Dipolarophiles and Diverse Reaction Partners

The reactivity of 3-phenyloxirane-2,2-dicarbonitrile extends beyond simple ring-opening reactions. Its potential as a partner in cycloaddition reactions, particularly with novel dipolarophiles, represents a significant area for future investigation. The gem-dicyanoepoxide moiety can be considered a masked 1,3-dipole precursor, capable of reacting with various π-systems to afford five-membered heterocyclic rings. This reactivity is crucial for the synthesis of a diverse range of compounds with potential biological and material applications.

Future research will likely focus on expanding the scope of dipolarophiles used in reactions with this compound. While traditional dipolarophiles like alkenes and alkynes are logical starting points, the exploration of more unconventional reaction partners could lead to the discovery of novel chemical transformations. For instance, the use of allenes, ketenes, isocyanates, and other cumulenes as dipolarophiles could provide access to unique heterocyclic scaffolds that are otherwise difficult to synthesize. A key area of interest is the 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered rings with high regio- and stereoselectivity. wikipedia.org The reaction of azomethine ylides with novel dipolarophiles is a testament to the continuous development in this field, suggesting a promising avenue for this compound as well. rsc.org

Furthermore, the reaction of gem-dicyanoepoxides with mono- or binucleophilic compounds in the presence of a hydrohalic acid has been shown to yield various families of compounds, including arylacetic or arylpropionic derivatives and heterocyclic compounds like thiazoles and imidazoles. google.com This highlights the potential of this compound as a precursor for a wide range of functionalized molecules. Future studies could systematically investigate a broader range of nucleophiles to synthesize novel compound libraries for biological screening and materials science applications. The chemoselective nucleophilic ring-opening of gem-dicyanoepoxides with dithiocarbamate (B8719985) salts to form 1,3-dithioles further underscores the tunable reactivity of this scaffold. rsc.org

The following table summarizes potential novel reaction partners for this compound and the expected heterocyclic products:

| Reaction Partner Category | Specific Examples | Potential Heterocyclic Products |

| Novel Dipolarophiles | Allenes, Ketenes, Isocyanates | Functionalized Pyrrolidines, Oxazolidinones |

| Binucleophiles | Hydrazines, Hydroxylamine (B1172632), Amidines | Pyrazolidines, Isoxazolidines, Imidazolidines |

| Organometallic Reagents | Grignard reagents, Organolithium compounds | Highly functionalized open-chain products |

| Sulfur Nucleophiles | Thioureas, Thioamides | Thiazolidines, Thiazines |

This exploration of diverse reaction partners will undoubtedly lead to the development of new synthetic methodologies and the discovery of molecules with unique properties and functions.

Development of Environmentally Benign and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of environmentally benign and sustainable methodologies for its synthesis and subsequent transformations. This involves the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact.

A key focus will be the development of catalytic systems that are efficient, recyclable, and operate under mild conditions. For instance, the synthesis of benzylidenemalononitrile (B1330407), a direct precursor to this compound, has been achieved using eco-friendly catalysts such as alum in an aqueous medium and monodisperse NiCu@MWCNT nanohybrids. rasayanjournal.co.innih.gov These approaches offer significant advantages over traditional methods that often rely on hazardous reagents and solvents. The Knoevenagel condensation to produce benzylidenemalononitrile derivatives has also been demonstrated to proceed efficiently under microwave irradiation in water, eliminating the need for a catalyst altogether in some cases. researchgate.net

The epoxidation step itself is another area ripe for green innovation. The use of Oxone®, a stable and commercially available oxidant, in a two-phase system of ethyl acetate (B1210297) and water, provides a practical and environmentally friendly alternative to methods requiring toxic solvents like acetonitrile (B52724) or chlorinated hydrocarbons. mdma.ch This method avoids the need for phase-transfer catalysts and stringent pH control, making it suitable for large-scale synthesis. Furthermore, tandem photooxidative processes, which utilize light as an energy source and air as the terminal oxidant, represent a highly sustainable approach for the synthesis of benzylidenemalononitrile derivatives from benzyl (B1604629) alcohols. uni-regensburg.de

Future research in this area will likely focus on the following:

Catalyst Development: Design of highly active and recyclable solid-supported catalysts to simplify product purification and minimize waste.

Solvent Selection: Increased use of water, supercritical fluids, and bio-based solvents to replace volatile organic compounds.

Energy Efficiency: Exploration of alternative energy sources like microwave and ultrasound irradiation to reduce reaction times and energy consumption.

The table below highlights some green and sustainable approaches for the synthesis of this compound and its precursors.

| Synthetic Step | Green Approach | Catalyst/Reagent | Solvent | Advantages |

| Knoevenagel Condensation | Alum-catalyzed reaction | Potassium Alum | Water | Eco-friendly, cost-effective, simple |

| Knoevenagel Condensation | Nanocatalysis | NiCu@MWCNT | Water | High efficiency, short reaction time |

| Knoevenagel Condensation | Microwave-assisted synthesis | Catalyst-free | Water | Rapid, high yields |

| Epoxidation | Two-phase oxidation | Oxone® | Ethyl Acetate/Water | No PTC, no pH control, scalable |

| Tandem Oxidation/Condensation | Photooxidative cascade | Sodium anthraquinone-1,5-disulfonate | Water | Uses air as oxidant, mild conditions |

By embracing these green chemistry principles, the synthesis and application of this compound can be made more sustainable and economically viable.

Advancements in Asymmetric Synthesis and Precise Stereocontrol

The creation of chiral molecules with specific three-dimensional arrangements of atoms is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Future research on this compound will heavily focus on advancing asymmetric synthesis methodologies to achieve precise stereocontrol, enabling the selective synthesis of a single enantiomer of the epoxide and its derivatives.

Given that this compound is an electron-deficient olefin, methods for the asymmetric epoxidation of such substrates are directly applicable. rsc.orgbenthamdirect.comnih.gov Significant progress has been made in this area, employing a variety of catalytic systems. researchgate.netwikipedia.org Future work will likely involve the development of novel chiral catalysts that offer higher enantioselectivity, broader substrate scope, and improved catalytic efficiency.

Key areas for advancement in the asymmetric synthesis of this compound include:

Chiral Metal Catalysts: The design of new chiral ligands for metals such as titanium, vanadium, and lanthanides will continue to be a fruitful area of research. e-bookshelf.de Chiral-at-metal complexes, where the metal center itself is the source of chirality, represent a novel and promising approach. acs.org

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines, amino acids, and phase-transfer catalysts have been successfully employed for the epoxidation of electron-deficient olefins and will be further optimized for substrates like benzylidenemalononitrile. nih.gov The development of racemization-free coupling reagents in peptide synthesis showcases the potential for fine-tuning organocatalytic systems for high stereoselectivity. rsc.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. The exploration of novel enzymes or the engineering of existing ones for the asymmetric epoxidation of benzylidenemalononitrile could provide a highly efficient and sustainable route to chiral this compound.

Kinetic Resolution: For racemic mixtures of this compound, the development of efficient kinetic resolution methods, where one enantiomer reacts much faster than the other, can provide access to enantiomerically enriched material.

The following table summarizes promising catalytic systems for the asymmetric synthesis of this compound.

| Catalyst Type | Specific Examples | Key Features |

| Chiral Metal Complexes | Ti/chiral diol, V/chiral Schiff base, Lanthanide/BINOL | High turnover numbers, potential for high enantioselectivity |

| Organocatalysts | Chiral pyrrolidines, Cinchona alkaloid derivatives | Metal-free, often robust and less sensitive to air and moisture |

| Phase-Transfer Catalysts | Chiral quaternary ammonium (B1175870) salts | Mild reaction conditions, suitable for large-scale synthesis |

| Biocatalysts | Epoxidases, engineered enzymes | High enantioselectivity, green reaction conditions |

The ability to precisely control the stereochemistry of this compound will unlock its full potential as a chiral building block for the synthesis of a wide range of enantiomerically pure compounds with important applications in medicine and materials science.

Q & A

What are the optimized synthetic methods for 3-phenyloxirane-2,2-dicarbonitrile, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound can be synthesized via an eco-friendly approach using Fe₃O₄@Ag-CTAB nanoparticles as a catalyst. A typical procedure involves reacting benzaldehyde, malononitrile, and lithium hypochlorite in water at room temperature for 2 hours, achieving 90% yield after recrystallization . Key parameters include:

- Catalyst loading : 0.05 g of Fe₃O₄@Ag-CTAB ensures efficient epoxidation.

- Solvent : Water as a green solvent minimizes environmental impact.

- Characterization : FT-IR (C–O stretch at 1191 cm⁻¹), ¹H NMR (epoxide proton at δ = 4.74), and elemental analysis (C: 70.3%, H: 3.4%, N: 16.5%) confirm purity .

What purification techniques are effective for isolating diastereoisomers derived from this compound cycloadditions?

Basic Research Question

Diastereoisomers are commonly separated via:

- Column chromatography : Silica gel with gradients like petrol/AcOEt (70:30) or Et₂O/heptane (30:70) resolves mixtures (e.g., 60/40 or 73/27 ratios) .

- Recrystallization : Solvent systems like petrol/Et₂O (50:50) or DMF/water improve crystallinity, as seen in compounds with 40–60% yields .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 15 min to 180°C) but may not improve diastereoselectivity .

What mechanistic insights explain the regioselectivity of [3 + 2] cycloadditions involving this compound?

Advanced Research Question

The electrophilic activation of carbonyl ylides drives regioselectivity. For example:

- With aldehydes/ketones : Electron-withdrawing groups (e.g., CN) on the oxirane enhance dipolarophilicity, favoring 1,3-dipolar cycloaddition to form 1,3-dioxolanes .

- With imines : The reaction proceeds via a stepwise mechanism, where nucleophilic attack on the imine precedes ring closure, forming oxazolidines .

- Theoretical studies : DFT calculations support charge-transfer interactions between ylides and dipolarophiles, explaining product distributions .

How do reaction conditions (time, temperature, substituents) influence diastereoselectivity in cycloaddition products?

Advanced Research Question

Diastereomer ratios are sensitive to:

- Reaction duration : Extended reflux (e.g., 48 hours vs. 27 hours) alters ratios (e.g., 73/27 to 60/40) due to kinetic vs. thermodynamic control .

- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) increase reaction rates but may reduce selectivity, while electron-withdrawing groups (e.g., 4-nitrophenyl) slow reactions but improve crystallinity .

- Microwave vs. conventional heating : Microwave irradiation (285 W, 180°C) accelerates reactions but maintains similar diastereomer ratios (55/45) .

How can contradictions in reported diastereomer ratios be resolved through experimental design?

Advanced Research Question

Discrepancies arise from varying reaction scales, solvent purity, or characterization methods. To resolve:

- Standardize conditions : Use identical molar ratios (e.g., 1a:2a = 1:1.2) and solvent batches .

- Advanced NMR analysis : ¹H/¹³C NMR and NOESY distinguish diastereomers (e.g., δ 6.29 vs. 6.47 ppm for H2 protons) .

- Reproducibility checks : Repeat reactions under inert atmospheres to exclude moisture/oxygen interference .

What challenges exist in spectroscopic characterization of this compound derivatives, and how are they addressed?

Advanced Research Question

Key challenges and solutions:

- Signal overlap in NMR : Use high-field NMR (500 MHz+) and deuterated solvents (e.g., (CD₃)₂CO) to resolve peaks (e.g., δ 70.8 vs. 71.3 ppm for C4 in dioxolanes) .

- HRMS validation : Confirm molecular formulas (e.g., C₁₅H₁₀N₂O₂S requires m/z 282.0463; observed 282.0474) to rule out impurities .

- X-ray crystallography : Resolve absolute configurations for crystalline products (e.g., mp 86°C for 22a) .

How is this compound applied in synthesizing bioactive heterocycles?

Advanced Research Question

The compound serves as a precursor for:

- Anticancer agents : Oxazolidine derivatives (e.g., 7a, C₂₂H₁₉NO₂) exhibit structural motifs linked to kinase inhibition .

- Antimicrobial scaffolds : Thiophene-containing dioxolanes (e.g., 22a,b) show enhanced activity due to sulfur’s electronegativity .

- Spirocyclic compounds : Isatin-derived spirodioxolanes (e.g., 10a) are explored for CNS activity via dopamine receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.